N-(4-isopropoxybenzoyl)-N-phenylpiperidine-1-carboxamide
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Overview
Description
Scientific Research Applications
Antitumor Activity
Research has explored the potential of various carboxamide derivatives in antitumor activities, focusing on their ability to interact with DNA and inhibit cancer cell growth. For instance, dibenzo[1,4]dioxin-1-carboxamides and 2-phenylbenzimidazole-4-carboxamides have been synthesized and evaluated for antitumor activities, showing promise as DNA-intercalating agents which may act independently of topoisomerase II, suggesting potential utility in overcoming drug resistance in cancer treatment (Lee et al., 1992); (Denny et al., 1990).
Dermal Absorption and Metabolism
The dermal absorption and metabolism of parabens, which share functional similarities with carboxamide derivatives, have been studied, demonstrating the hydrolysis by carboxylesterases to 4-hydroxybenzoic acid. Such studies underscore the significance of understanding the metabolic pathways of carboxamide derivatives upon dermal exposure, which is crucial for assessing their safety and efficacy as pharmaceutical agents (Jewell et al., 2007).
Inhibition of Enzymatic Activity
Carboxamide derivatives have been investigated for their inhibitory effects on enzymes like dihydroorotate dehydrogenase, which plays a pivotal role in the de novo synthesis of pyrimidine nucleotides, essential for immune cell functions. Such inhibitors, including isoxazol and cinchoninic acid derivatives, showcase the potential of carboxamide derivatives in developing immunosuppressive agents (Knecht & Löffler, 1998).
Cytotoxicity and Anticancer Properties
Several studies highlight the synthesis and cytotoxic evaluation of carboxamide derivatives, showing their potential in combating various cancer cell lines. These derivatives demonstrate significant cytotoxicity, offering a foundation for the development of novel anticancer agents (Hassan et al., 2014); (Yar & Ansari, 2009).
Diuretic Activity
Research into biphenyl benzothiazole-2-carboxamide derivatives has uncovered their promising diuretic activity, indicating the versatility of carboxamide derivatives in therapeutic applications beyond oncology (Yar & Ansari, 2009).
Mechanism of Action
Properties
IUPAC Name |
N-phenyl-N-(4-propan-2-yloxybenzoyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-17(2)27-20-13-11-18(12-14-20)21(25)24(19-9-5-3-6-10-19)22(26)23-15-7-4-8-16-23/h3,5-6,9-14,17H,4,7-8,15-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJACQCFBCAKYMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.